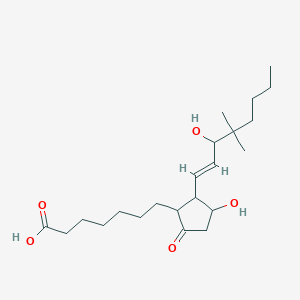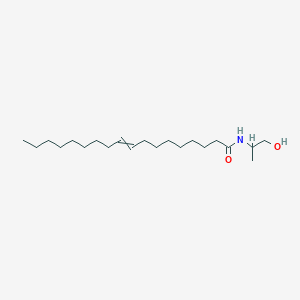
N-(1-Hydroxypropan-2-YL)octadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxypropan-2-YL)octadec-9-enamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its hydrophobic nature and is often used in formulations that require the encapsulation of hydrophobic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxypropan-2-YL)octadec-9-enamide typically involves the reaction of oleic acid with 1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a temperature of around 150-200°C to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is typically purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxypropan-2-YL)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amides or alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amides or alcohols. Substitution reactions can result in a variety of substituted amides .
Scientific Research Applications
N-(1-Hydroxypropan-2-YL)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrophobic interactions and encapsulation techniques.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of N-(1-Hydroxypropan-2-YL)octadec-9-enamide involves its interaction with hydrophobic molecules. It can form stable emulsions and encapsulate hydrophobic substances, enhancing their solubility and bioavailability. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic domains in proteins .
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide
- (S)-N-(1-Hydroxypropan-2-yl)oleamide
- (Z)-(S)-N-((2-Hydroxy-1-methyl)ethyl)-9-octadecenamide
Uniqueness
N-(1-Hydroxypropan-2-YL)octadec-9-enamide is unique due to its specific hydrophobic properties and its ability to form stable emulsions. This makes it particularly valuable in applications requiring the encapsulation and delivery of hydrophobic substances .
Properties
CAS No. |
45279-84-3 |
|---|---|
Molecular Formula |
C21H41NO2 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N-(1-hydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24) |
InChI Key |
IPVYNYWIRWMRHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



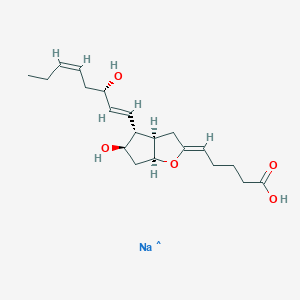
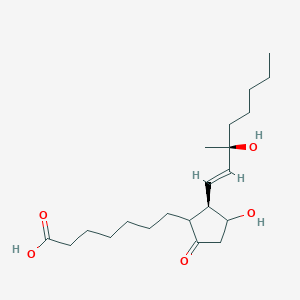
![methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767978.png)
![(Z)-7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767980.png)
![(5S,6R,7E,9E,11E,14E)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767984.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767985.png)
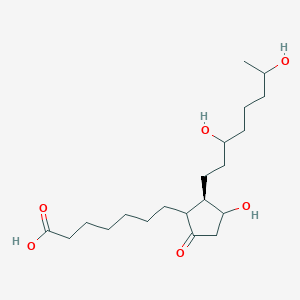
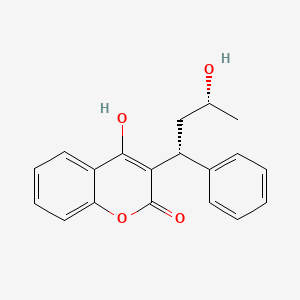
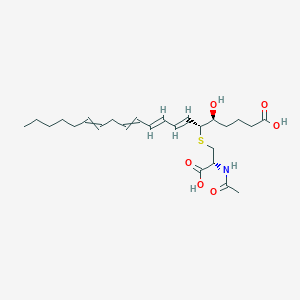
![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B10768008.png)
![(E)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768025.png)
![7-[(5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10768031.png)
